molecular formula C15H13F3N4O3 B6102347 N-(3-METHOXYBENZOYL)-N'-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA

N-(3-METHOXYBENZOYL)-N'-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA

Cat. No.: B6102347
M. Wt: 354.28 g/mol
InChI Key: XMFICSQTSCEULD-UHFFFAOYSA-N
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Description

N-(3-METHOXYBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves the following steps:

    Formation of the Methoxybenzoyl Intermediate: The starting material, 3-methoxybenzoic acid, is reacted with thionyl chloride to form 3-methoxybenzoyl chloride.

    Formation of the Pyrimidinyl Intermediate: 4-methyl-6-(trifluoromethyl)-2-pyrimidinamine is synthesized through a series of reactions involving the appropriate pyrimidine precursors.

    Coupling Reaction: The two intermediates are then coupled using a suitable base, such as triethylamine, to form the final product, N-(3-METHOXYBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-hydroxybenzoyl derivatives, while reduction of the urea moiety may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific targets is required.

    Industry: As a precursor for the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-METHOXYBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYBENZOYL)-N’-[4-METHYL-2-PYRIMIDINYL]UREA: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    N-(3-METHOXYBENZOYL)-N’-[6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA: Lacks the methyl group, which may influence its reactivity and biological activity.

Uniqueness

N-(3-METHOXYBENZOYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is unique due to the presence of both the methoxybenzoyl and trifluoromethylpyrimidinyl groups. These structural features contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific interactions with molecular targets.

Properties

IUPAC Name

3-methoxy-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O3/c1-8-6-11(15(16,17)18)20-13(19-8)22-14(24)21-12(23)9-4-3-5-10(7-9)25-2/h3-7H,1-2H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFICSQTSCEULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=CC(=CC=C2)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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